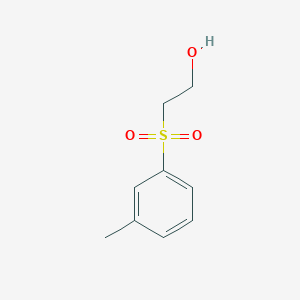

2-(3-Methylbenzenesulfonyl)ethan-1-ol

Description

Significance of Sulfonyl Moieties in Advanced Molecular Design

The sulfonyl group is a cornerstone in modern organic and medicinal chemistry due to its distinct electronic properties and structural stability. As a strong electron-withdrawing group, it can activate adjacent positions for nucleophilic attack or increase the acidity of nearby protons. The tetrahedral geometry and the ability of its oxygen atoms to act as hydrogen bond acceptors make the sulfonyl group a valuable component in designing molecules that interact with biological targets.

In drug design, incorporating a sulfonyl moiety can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. This functional group is found in a wide array of pharmaceuticals, including antibiotics, diuretics, and antiviral agents, highlighting its importance in creating effective therapeutic agents. Furthermore, sulfones are highly versatile synthetic intermediates, participating in key reactions such as the Ramberg–Bäcklund reaction and the Julia olefination, which are fundamental transformations for constructing complex molecular architectures.

Overview of Ethan-1-ol Derivatives in Contemporary Synthetic Chemistry

Ethanol (B145695) and its derivatives are ubiquitous in synthetic chemistry, serving a multitude of roles from simple solvents to complex structural motifs. The 2-hydroxyethyl group (-CH₂CH₂OH), the core of ethan-1-ol derivatives, is a particularly useful synthon. The primary alcohol provides a reactive handle for a wide range of chemical transformations.

While the hydroxyl group itself is a poor leaving group, it can be readily converted into more reactive functionalities such as tosylates, mesylates, or halides. researchgate.netst-andrews.ac.uk This conversion enables subsequent nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the extension of carbon chains. The polarity imparted by the hydroxyl group also influences the solubility and reactivity of the parent molecule. In materials science, derivatives like hydroxyethyl (B10761427) cellulose (B213188) (HEC) are employed as green solvents, stabilizers, and templates for nanoparticle synthesis, demonstrating the versatility of the hydroxyethyl moiety beyond traditional organic synthesis. patsnap.comnih.gov

Contextualization of 2-(3-Methylbenzenesulfonyl)ethan-1-ol within the Broader Landscape of Sulfone Chemistry

The compound this compound belongs to the class of β-hydroxy sulfones, which are important intermediates in organic synthesis. mdpi.com The synthesis of these molecules is well-established, with several general methods available. One of the most common routes is the reduction of the corresponding β-keto sulfones, which can be achieved using various reducing agents, including sodium borohydride (B1222165) or through biocatalytic methods employing alcohol dehydrogenases for stereoselective outcomes. mdpi.comd-nb.info

Another prevalent strategy involves the regioselective ring-opening of epoxides. This can be accomplished through nucleophilic attack by an aryl sulfinate anion, which directly yields the β-hydroxy sulfone skeleton. Alternatively, thiols can be used to open the epoxide ring, followed by an oxidation step to convert the resulting β-hydroxy sulfide (B99878) into the desired β-hydroxy sulfone. nih.gov A one-pot synthesis of aryl sulfones from primary alcohols has also been described, involving treatment with N-bromosuccinimide and triphenylphosphine, followed by reaction with a sodium arenesulfinate. organic-chemistry.org

While specific research detailing the synthesis and properties of this compound is limited, its preparation would likely follow these established pathways. For instance, it could be synthesized by the reduction of 2-(m-tolylsulfonyl)acetaldehyde or through the reaction of m-toluenesulfinate with ethylene (B1197577) oxide.

Below is a data table summarizing the known properties of the compound.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 35847-96-2 chemsrc.com |

| Molecular Formula | C₉H₁₂O₃S chemsrc.com |

| Molecular Weight | 200.26 g/mol chemsrc.com |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

For comparative context, the physical properties of its structural isomer, 2-(p-Tolylsulfonyl)ethanol, are well-documented.

| Property | Value |

| Compound Name | 2-(p-Tolylsulfonyl)ethanol |

| CAS Number | 22381-54-0 |

| Molecular Formula | C₉H₁₂O₃S |

| Molecular Weight | 200.25 g/mol |

| Melting Point | 50-56 °C |

| Boiling Point | 178-181 °C (at 0.2 mmHg) |

| Appearance | Solid |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)sulfonylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-8-3-2-4-9(7-8)13(11,12)6-5-10/h2-4,7,10H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECFKRONMQYSOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601292808 | |

| Record name | 2-[(3-Methylphenyl)sulfonyl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35847-96-2 | |

| Record name | 2-[(3-Methylphenyl)sulfonyl]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35847-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3-Methylphenyl)sulfonyl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 2 3 Methylbenzenesulfonyl Ethan 1 Ol

Reactions Involving the Primary Hydroxyl Group

The primary hydroxyl group in 2-(3-Methylbenzenesulfonyl)ethan-1-ol is a versatile site for chemical modification, including esterification, oxidation, nucleophilic substitution, and etherification.

Esterification Reactions (e.g., Formation of Sulfonate Esters)

The primary alcohol of this compound can undergo esterification with various carboxylic acids and their derivatives. A particularly significant reaction is the formation of sulfonate esters through the reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine (B92270). This reaction converts the hydroxyl group into a much better leaving group (tosylate or mesylate), which is crucial for subsequent nucleophilic substitution reactions. The formation of a tosylate from an alcohol proceeds with the retention of configuration at the carbon atom bearing the hydroxyl group because the C-O bond is not broken during this process. libretexts.orgmasterorganicchemistry.com

The general scheme for the tosylation of an alcohol is as follows: ROH + TsCl → ROTs + HCl

The pyridine in the reaction mixture acts as a base to neutralize the hydrochloric acid produced.

| Alcohol Substrate | Reagent | Base | Product | Key Feature |

|---|---|---|---|---|

| Primary Alcohol (e.g., this compound) | p-Toluenesulfonyl chloride (TsCl) | Pyridine | Alkyl Tosylate | Converts -OH into a good leaving group with retention of stereochemistry. libretexts.org |

| Primary Alcohol (e.g., this compound) | Methanesulfonyl chloride (MsCl) | Pyridine | Alkyl Mesylate | Similar to tosylation, creates an excellent leaving group. masterorganicchemistry.com |

Selective Oxidation to Carbonyl Compounds (Aldehydes, Carboxylic Acids)

The primary hydroxyl group of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine) are effective for this transformation. These reactions are typically carried out in anhydrous conditions to prevent over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (prepared from chromium trioxide and sulfuric acid, also known as the Jones reagent), will oxidize the primary alcohol directly to a carboxylic acid.

| Desired Product | Oxidizing Agent | Typical Reaction Conditions |

|---|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC) | Anhydrous dichloromethane (B109758) (CH2Cl2) |

| Aldehyde | Swern Oxidation (DMSO, (COCl)2, Et3N) | Anhydrous dichloromethane at low temperatures (e.g., -78 °C) |

| Carboxylic Acid | Potassium permanganate (KMnO4) | Basic, aqueous solution, followed by acidification |

| Carboxylic Acid | Jones Reagent (CrO3, H2SO4) | Acetone |

Nucleophilic Substitution Reactions for Diverse Functionalization

Direct nucleophilic substitution on the primary hydroxyl group is generally not feasible due to the poor leaving group nature of the hydroxide (B78521) ion (OH-). Therefore, the hydroxyl group must first be converted into a good leaving group. As mentioned in section 3.1.1, esterification to a tosylate or mesylate is a common strategy. masterorganicchemistry.com Once activated, the resulting alkyl tosylate or mesylate can readily undergo SN2 reactions with a variety of nucleophiles, leading to a wide range of functionalized products.

Common nucleophiles and their corresponding substitution products include:

Halides (e.g., Cl-, Br-, I-) to form alkyl halides.

Azide (B81097) (N3-) to form alkyl azides.

Cyanide (CN-) to form nitriles.

Alkoxides (RO-) to form ethers (see section 3.1.4).

Amines (RNH2, R2NH) to form substituted amines.

The SN2 mechanism of these reactions results in an inversion of stereochemistry at the carbon center if it is chiral. libretexts.org

Etherification Reactions

The primary hydroxyl group of this compound can be converted into an ether through processes like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then reacts with an alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com

The general steps are as follows:

Deprotonation: The alcohol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. ROH + NaH → RO-Na+ + H2

Nucleophilic Substitution: The alkoxide then reacts with a primary alkyl halide (R'-X) to form the ether. RO-Na+ + R'-X → R-O-R' + NaX

For the Williamson ether synthesis to be effective, the alkyl halide should ideally be primary to minimize competing elimination reactions. masterorganicchemistry.com

| Step | Reagent | Purpose |

|---|---|---|

| Deprotonation of Alcohol | Sodium hydride (NaH) or Potassium hydride (KH) | To form a highly nucleophilic alkoxide. |

| Nucleophilic Substitution | Primary Alkyl Halide (e.g., CH3I, CH3CH2Br) | Provides the alkyl group to be added to the oxygen. |

Reactions of the Benzenesulfonyl Moiety

The benzenesulfonyl group in this compound is generally stable. However, its precursor, 3-methylbenzenesulfonyl chloride, is a reactive species that can be used to introduce the 3-methylbenzenesulfonyl group into other molecules, most notably through the formation of sulfonamides.

Reactivity of Sulfonyl Chlorides and Sulfonamides in Functionalization

The synthesis of sulfonamides is a cornerstone of medicinal chemistry. ekb.eg This is typically achieved by reacting a sulfonyl chloride with a primary or secondary amine in the presence of a base. ucl.ac.uk In the context of our target molecule, 3-methylbenzenesulfonyl chloride would be the key reagent.

The general reaction is: RSO2Cl + R'2NH → RSO2NR'2 + HCl

A variety of bases can be used to neutralize the HCl byproduct, including pyridine, triethylamine (B128534), or aqueous sodium hydroxide. cbijournal.comresearchgate.netresearchgate.net The choice of base and solvent can influence the reaction yield and purity of the resulting sulfonamide.

The Hinsberg test, which uses benzenesulfonyl chloride, can distinguish between primary, secondary, and tertiary amines based on the solubility of the resulting sulfonamide product in alkali. wikipedia.org

| Base | Solvent | Typical Yields | Reference |

|---|---|---|---|

| Pyridine | - | Quantitative | cbijournal.com |

| Triethylamine (TEA) | THF or DCM | 85-86% | ekb.egcbijournal.com |

| Sodium Carbonate | Aqueous solution | - | cbijournal.com |

| Potassium Carbonate | PEG-400 | Up to 78% | ekb.eg |

Role as a Leaving Group or Activating Group in Complex Transformations

The hydroxyl group of this compound is itself a poor leaving group in nucleophilic substitution reactions. However, it can be readily converted into a sulfonate ester, such as a tosylate, mesylate, or triflate, which are excellent leaving groups. libretexts.orglibretexts.org This conversion transforms the molecule into a potent alkylating agent.

Specifically, reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride in the presence of a base like pyridine, would convert the alcohol into the corresponding tosylate. The resulting 2-(3-Methylbenzenesulfonyl)ethyl tosylate becomes highly susceptible to nucleophilic attack at the carbon atom bearing the newly formed tosylate group. The stability of the resulting toluenesulfonate (B8598656) anion, a weak base, is the driving force for these reactions. libretexts.org

This activation enables a wide range of SN2 reactions, where various nucleophiles can displace the sulfonate ester. This functionality is crucial in the construction of more complex molecular architectures where the 2-(3-Methylbenzenesulfonyl)ethyl unit is incorporated.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | Alkyl Azide |

| Cyanide | Sodium Cyanide (NaCN) | Alkyl Nitrile |

| Halide | Lithium Bromide (LiBr) | Alkyl Bromide |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether |

Redox Behavior of the Sulfonyl Group

The sulfonyl group in this compound features sulfur in its highest oxidation state (+6). Consequently, it is generally resistant to further oxidation. Its redox chemistry is therefore primarily characterized by reduction. The sulfonyl group is robust and stable under many reaction conditions, but it can be reduced using strong reducing agents.

Reductive cleavage of the carbon-sulfur bond (desulfonylation) can be achieved using various reagents, effectively removing the sulfonyl group to yield an ethyl or substituted ethyl group. Common methods include the use of reducing metals like sodium amalgam (Na/Hg) or samarium iodide (SmI₂). These reactions are valuable in synthetic sequences where the sulfonyl group is used to activate a molecule or direct a reaction and is subsequently removed.

Alternatively, the sulfonyl group can be partially reduced to a sulfinyl group (sulfoxide) or a thioether (sulfide), although this requires carefully controlled conditions as over-reduction is common.

Table 2: Reduction Reactions of the Sulfonyl Group

| Reducing Agent | Product of C-S Cleavage | Product of S=O Reduction |

|---|---|---|

| Sodium Amalgam (Na/Hg) | Desulfonylation (removes sulfonyl group) | N/A |

| Samarium Iodide (SmI₂) | Desulfonylation | N/A |

| Lithium Aluminum Hydride (LiAlH₄) | Can cleave C-S bond | Can reduce to sulfide (B99878) |

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is a 1,3-disubstituted benzene (B151609) derivative, and its reactivity is governed by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (SEAr) reactions, the substitution pattern is determined by the combined directing effects of the methyl group and the sulfonyl group. wikipedia.orgmsu.edu

Methyl Group (-CH₃): Located at C3, the methyl group is an activating, ortho, para-director due to hyperconjugation and inductive effects. It directs incoming electrophiles to positions C2, C4, and C6. libretexts.org

Sulfonyl Group (-SO₂R): Located at C1, the ethan-1-ol-2-sulfonyl group is a strongly deactivating, meta-director due to the powerful electron-withdrawing nature of the sulfone. libretexts.org It directs incoming electrophiles to positions C3 and C5.

The positions on the ring are influenced as follows:

C2: Activated by the methyl group (ortho) but deactivated by the sulfonyl group (ortho). Substitution is possible but may be sterically hindered.

C4: Activated by the methyl group (para) and moderately deactivated by the sulfonyl group (para). This is a likely site for substitution.

C5: Deactivated by the methyl group (meta) but directed by the sulfonyl group (meta). Substitution here is possible, particularly with strong electrophiles.

C6: Activated by the methyl group (ortho) and deactivated by the sulfonyl group (meta). This is another potential site for substitution.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Major Product Position(s) |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | C4, C6, C5 |

| Bromination (Br₂/FeBr₃) | Br⁺ | C4, C6 |

| Friedel-Crafts Acylation | RCO⁺ | Unlikely due to deactivation |

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The process involves deprotonation at a position ortho to a directed metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.org The sulfonyl group is an effective DMG. harvard.edu

For this compound, the acidic proton of the hydroxyl group would be abstracted first by a strong base. Therefore, the alcohol must be protected, for instance as a silyl (B83357) ether, prior to the DoM reaction. Once protected, treatment with a strong base like n-butyllithium would lead to deprotonation primarily at the C2 position, which is ortho to the directing sulfonyl group. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a new substituent at C2.

Table 4: Functionalization via Directed Ortho Metalation

| Step 1: Base | Step 2: Electrophile | Reagent Example | Introduced Group at C2 |

|---|---|---|---|

| n-BuLi | Iodination | I₂ | -I |

| sec-BuLi/TMEDA | Carboxylation | CO₂ | -COOH |

| n-BuLi | Silylation | Me₃SiCl | -SiMe₃ |

Palladium-Catalyzed Cross-Coupling Reactions on Aromatic Halides

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com To utilize this chemistry, a halogen atom must first be introduced onto the aromatic ring of this compound, for example, through electrophilic halogenation or DoM followed by quenching with a halogen source.

A resulting halo-substituted derivative, such as 2-(2-bromo-3-methylbenzenesulfonyl)ethan-1-ol, could then serve as a substrate in various cross-coupling reactions. The electron-withdrawing sulfonyl group can influence the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. A variety of coupling partners can be used depending on the desired transformation. researchgate.net

Table 5: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative

| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | C-C (Aryl-Aryl) |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | C-C (Aryl-Alkynyl) |

| Heck Coupling | Alkene | Pd(OAc)₂ | C-C (Aryl-Vinyl) |

Computational Chemistry and Theoretical Studies on 2 3 Methylbenzenesulfonyl Ethan 1 Ol Systems

Quantum Chemical Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.netwhiterose.ac.uk By approximating the electron density of a system, DFT can accurately calculate molecular geometries, energies, and other quantum mechanical properties. For a molecule like 2-(3-Methylbenzenesulfonyl)ethan-1-ol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize its three-dimensional structure and predict its electronic and vibrational characteristics. nih.govresearchgate.net

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The spatial distribution and energy of these orbitals are crucial for understanding chemical reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich tolyl group and the oxygen atom of the hydroxyl group, which possess lone pairs of electrons. Conversely, the LUMO is anticipated to be distributed over the electron-deficient sulfonyl group (-SO2-), which acts as a strong electron-withdrawing group. This separation of frontier orbitals indicates the potential for intramolecular charge transfer upon electronic excitation. nih.gov

A DFT calculation would yield specific energy values for these orbitals. The calculated HOMO and LUMO energies are key to understanding the charge transfer that occurs within the molecule. nih.gov

Table 1: Illustrative Frontier Orbital Energies for this compound This table presents typical expected values based on DFT calculations of similar sulfonamide compounds. Actual values would require a specific calculation for this molecule.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | ~ -6.9 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ionization potential and electron-donating ability. |

| ELUMO | ~ -1.1 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | ~ 5.8 eV | The difference between LUMO and HOMO energies, indicating kinetic stability and chemical reactivity. |

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. mkjc.in A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more polarizable and more chemically reactive. researchgate.net

For this compound, the expected large energy gap (as illustrated in Table 1) would suggest that the compound is relatively stable under normal conditions. This stability is characteristic of the robust sulfonamide scaffold. researchgate.net

Theoretical vibrational analysis via DFT is a standard method for interpreting and assigning experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net A frequency calculation performed after geometric optimization provides the harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration. researchgate.net

These calculated frequencies can be correlated with experimental FT-IR spectra to assign specific absorption bands to functional group vibrations (e.g., O-H stretch, S=O asymmetric and symmetric stretches, C-H stretches). Similarly, DFT methods like the Gauge-Invariant Atomic Orbital (GIAO) method can be used to calculate theoretical NMR chemical shifts (¹H and ¹³C), which aid in the assignment of peaks in experimental NMR spectra. researchgate.net

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can provide critical insights into its conformational landscape and dynamic behavior.

An MD simulation would reveal the preferred spatial arrangements (conformations) of the molecule and the energy barriers between them. This analysis is crucial for understanding how the molecule interacts with its environment, such as in a solvent or at a biological target. The simulations track the trajectory of the molecule, providing information on its stability and flexibility, which can be essential for applications in materials science or drug design. nih.gov

Quantum Descriptors for Chemical Reactivity and Selectivity

From the fundamental HOMO and LUMO energy values derived from DFT, a suite of global quantum reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity and are widely used in computational chemistry to predict chemical behavior. researchgate.net

Key descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more reactive.

Electronegativity (χ): Calculated as (I + A) / 2. It describes the ability of the molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity (-χ). It describes the escaping tendency of electrons.

Electrophilicity Index (ω): Calculated as μ² / (2η). It quantifies the energy lowering of a system when it accepts electrons.

Table 2: Illustrative Quantum Reactivity Descriptors for this compound This table presents calculated descriptors based on the illustrative energy values from Table 1.

| Descriptor | Illustrative Value | Interpretation |

|---|---|---|

| Ionization Potential (I) | 6.9 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 1.1 eV | Energy released upon gaining an electron. |

| Chemical Hardness (η) | 2.9 eV | Indicates high stability and low reactivity. |

| Chemical Softness (S) | 0.34 eV⁻¹ | Reciprocal of hardness, indicating low reactivity. |

| Electronegativity (χ) | 4.0 eV | Moderate ability to attract electrons. |

| Electrophilicity Index (ω) | 2.76 eV | Quantifies the molecule's character as an electrophile. |

Computational Assessment of Structural Diversity in Related Molecular Scaffolds

By building a virtual library of related compounds and calculating their electronic and steric properties, researchers can perform a systematic analysis of structure-activity or structure-property relationships. nih.govnih.gov This computational screening allows for the rational design of new molecules with tailored characteristics, such as enhanced binding affinity to a biological target or improved material properties, without the need for extensive synthetic work. semanticscholar.org This approach is fundamental to modern drug discovery and materials development.

Theoretical Mechanistic Studies of Key Reactions

While specific theoretical mechanistic studies exclusively focused on this compound are not extensively available in the current body of scientific literature, a robust understanding of its reactive behavior can be extrapolated from computational and theoretical investigations of analogous arenesulfonyl and alkanesulfonyl compounds. The key reactions of interest for this class of molecules typically involve nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl group.

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways for sulfonyl transfer reactions. beilstein-archives.orgnih.gov These computational approaches allow for the mapping of potential energy surfaces, the characterization of transition state geometries, and the calculation of activation barriers, thereby providing deep insights into the reaction mechanisms. beilstein-archives.orgresearchgate.net

For compounds structurally related to this compound, two primary mechanistic pathways for nucleophilic substitution at the sulfonyl center are generally considered:

A concerted, synchronous SN2-like mechanism: In this pathway, the nucleophile attacks the sulfur atom concurrently with the departure of the leaving group. This process proceeds through a single transition state, which is typically characterized by a trigonal bipyramidal geometry around the central sulfur atom. nih.gov

A stepwise addition-elimination mechanism: This pathway involves the formation of a transient, hypervalent sulfur intermediate, often referred to as a sulfurane. nih.govacs.org This intermediate is a true energy minimum on the potential energy surface. The reaction then proceeds through a second transition state leading to the final products. acs.org The preference for a concerted versus a stepwise mechanism is influenced by factors such as the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. nih.govresearchgate.net

The solvolysis of arenesulfonyl chlorides, a reaction analogous to what this compound might undergo, is generally believed to proceed via an SN2 pathway. nih.govresearchgate.net The effect of substituents on the aromatic ring on the reaction rates of such processes can often be rationalized and predicted using the Hammett equation, which correlates reaction rates with substituent constants. semanticscholar.org

To illustrate the type of data generated from theoretical studies in this area, a hypothetical reaction of this compound with a generic nucleophile (Nu⁻) is considered. The following interactive data table presents plausible computational results for a concerted SN2 mechanism, calculated at a representative level of theory.

Interactive Data Table: Hypothetical DFT Calculation for the SN2 Reaction of this compound with a Nucleophile

| Species | Relative Energy (kcal/mol) | Key Geometric Parameter (Å) | Imaginary Frequency (cm⁻¹) |

| Reactants | 0.0 | - | 0 |

| Transition State | +15.2 | S-Nu: 2.35, S-LG: 2.45 | -350 |

| Products | -10.5 | - | 0 |

Note: This data is illustrative and intended to represent the typical output of a computational chemistry study on this type of reaction. LG represents a generic leaving group.

In this hypothetical scenario, the transition state is the highest point on the energy profile, and its structure would reveal the simultaneous bond-forming (S-Nu) and bond-breaking (S-LG) processes. The single imaginary frequency confirms that this structure is indeed a true transition state. github.io

Derivatives and Analogues of 2 3 Methylbenzenesulfonyl Ethan 1 Ol

Benzene (B151609) Ring Modifications

The aromatic core of 2-(3-Methylbenzenesulfonyl)ethan-1-ol is a prime target for functionalization to modulate its electronic and steric properties.

Introduction of Amino Groups (e.g., 2-(4-Amino-3-methylbenzenesulfonyl)ethan-1-ol)

The introduction of an amino group onto the benzene ring can significantly alter the compound's polarity and potential for hydrogen bonding. A common strategy to achieve this is through the nitration of the aromatic ring followed by reduction. For a related compound, p-toluenesulfonyl chloride, this transformation is a standard procedure. acs.org The synthesis of the specific derivative, 2-(4-Amino-3-methylbenzenesulfonyl)ethan-1-ol, would likely first involve the nitration of this compound. The directing effects of the methyl and sulfonyl groups would favor the introduction of the nitro group at the 4-position. Subsequent reduction of the nitro group, commonly achieved with reducing agents like tin(II) chloride or through catalytic hydrogenation, would yield the desired amino derivative. researchgate.net

Another powerful method for the introduction of amino groups is the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the direct formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org Should a halogenated precursor of this compound be available, this reaction could provide a direct route to a variety of amino-substituted derivatives. The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org

Table 1: Potential Methods for Amination of the Benzene Ring

| Method | General Reaction | Key Reagents | Potential Advantages |

|---|---|---|---|

| Nitration and Reduction | Ar-H → Ar-NO₂ → Ar-NH₂ | HNO₃/H₂SO₄, then SnCl₂/HCl or H₂/Pd-C | Well-established, cost-effective reagents. |

| Buchwald-Hartwig Amination | Ar-X + R₂NH → Ar-NR₂ (where X = Br, I) | Palladium catalyst, phosphine (B1218219) ligand, base | High efficiency, broad amine scope. wikipedia.org |

Halogenation and Alkyl/Alkoxy Substitutions

Halogenation of the benzene ring introduces a synthetically versatile handle for further modifications. Electrophilic aromatic substitution with halogens like chlorine or bromine, in the presence of a Lewis acid catalyst such as iron(III) bromide, is a common method for the halogenation of arenes. libretexts.org For this compound, the directing effects of the existing substituents would influence the position of halogenation. Side-chain halogenation can also occur under different conditions, such as exposure to UV light. orgoreview.com

Alkylation and alkoxylation of the aromatic ring can be achieved through various methods. Friedel-Crafts alkylation, for instance, involves the reaction of an alkyl halide with the aromatic ring in the presence of a Lewis acid catalyst. Alkoxy groups can be introduced by reacting a hydroxylated precursor with an alkyl halide in the presence of a base (Williamson ether synthesis).

Incorporation of Additional Aromatic or Heteroaromatic Systems

The introduction of further aromatic or heteroaromatic systems can lead to compounds with extended π-systems and potentially novel biological activities. The Suzuki coupling reaction is a powerful tool for this purpose, enabling the formation of carbon-carbon bonds between an aryl halide and an organoboron compound in the presence of a palladium catalyst. organic-chemistry.org A halogenated derivative of this compound could be coupled with a variety of aryl or heteroaryl boronic acids to generate a diverse library of biaryl compounds. nih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups. nih.gov

Table 2: Methods for Benzene Ring Functionalization

| Modification | Reaction Type | Typical Reagents | Potential Products |

|---|---|---|---|

| Halogenation | Electrophilic Aromatic Substitution | Br₂, FeBr₃ | Bromo-substituted derivatives. libretexts.org |

| Alkylation | Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Alkyl-substituted derivatives. |

| Alkoxylation | Williamson Ether Synthesis | R-Br, NaH (on a hydroxylated precursor) | Alkoxy-substituted derivatives. |

| Aryl/Heteroaryl Addition | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, base (on a halogenated precursor) | Biaryl and heteroaryl derivatives. organic-chemistry.org |

Modifications of the Ethan-1-ol Side Chain

The ethan-1-ol side chain offers another point of modification to alter the physicochemical properties of the parent compound.

Chain Homologation or Shortening

Modifying the length of the side chain can impact the molecule's flexibility and interaction with biological targets. Homologation to a propan-1-ol derivative, for example, could be achieved through a multi-step synthesis starting from the parent alcohol. One possible route involves converting the alcohol to a good leaving group, such as a tosylate, followed by nucleophilic substitution with a cyanide anion. Subsequent hydrolysis and reduction of the resulting nitrile would yield the chain-extended alcohol. For instance, 3-chloro-1-propanol (B141029) can be synthesized from 1,3-propanediol. chemicalbook.com

Chain shortening is a more complex transformation and would likely require a different synthetic approach, possibly involving oxidative cleavage of the side chain followed by further functional group manipulations.

Introduction of Halogens (e.g., Fluorine) or Other Heteroatoms

The introduction of halogens, particularly fluorine, into the ethan-1-ol side chain can significantly influence the compound's metabolic stability and lipophilicity. nih.gov Deoxyfluorination of alcohols is a common method to replace a hydroxyl group with fluorine. Reagents such as diethylaminosulfur trifluoride (DAST) are often employed for this transformation. libretexts.org Alternatively, the alcohol can be converted to a sulfonate ester, which can then undergo nucleophilic substitution with a fluoride (B91410) source. youtube.com

Other heteroatoms can also be introduced. For example, the alcohol could be converted to an azide (B81097), which can then be reduced to an amine, providing a route to amino-functionalized side chains.

Table 3: Methods for Side Chain Modification

| Modification | General Strategy | Key Reagents | Potential Outcome |

|---|---|---|---|

| Chain Homologation | Tosylation → Cyanation → Hydrolysis → Reduction | TsCl, NaCN, H₃O⁺, LiAlH₄ | Lengthening of the alkyl chain. |

| Fluorination | Deoxyfluorination | DAST or other fluorinating agents | Replacement of -OH with -F. libretexts.org |

| Introduction of Nitrogen | Tosylation → Azidation → Reduction | TsCl, NaN₃, H₂/Pd-C | Conversion of -OH to -NH₂. |

Conversion of the Hydroxyl Group to Other Functionalities (e.g., Amines, Ethers, Esters)

The hydroxyl (-OH) group of this compound is a versatile functional handle that can be chemically transformed into a variety of other functionalities, thereby creating a range of derivatives with modified physicochemical properties. Standard organic synthesis methodologies can be employed to convert this primary alcohol into amines, ethers, and esters.

Conversion to Amines: The transformation of the alcohol to an amine is typically a multi-step process, as the hydroxyl group is a poor leaving group. chemistrysteps.com A common strategy involves a two-step sequence:

Activation of the Hydroxyl Group: The -OH group is first converted into a better leaving group. This can be achieved by reaction with a sulfonyl chloride (like tosyl chloride or mesyl chloride) in the presence of a base (e.g., pyridine) to form a sulfonate ester (a tosylate or mesylate). Alternatively, reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding alkyl halide. chemistrysteps.com

Nucleophilic Substitution: The activated intermediate is then subjected to nucleophilic substitution with an amine source. Using ammonia (B1221849) would yield the primary amine, but this can lead to polyalkylation. chemistrysteps.com A more controlled method is the Gabriel synthesis, which utilizes phthalimide (B116566) as the nitrogen source, followed by hydrazinolysis. stackexchange.com Another approach is to use sodium azide to form an alkyl azide, which is subsequently reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. chemistrysteps.com

Conversion to Ethers: Ether derivatives can be synthesized via the Williamson ether synthesis. masterorganicchemistry.com This method involves two main steps:

Formation of an Alkoxide: The alcohol is deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide.

Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile and reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form the desired ether. masterorganicchemistry.com The choice of the alkyl halide determines the nature of the R-group in the final ether (R-O-CH₂CH₂SO₂-Tol).

Conversion to Esters: Esterification of this compound can be readily achieved through several methods:

Fischer Esterification: Reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid). This is a reversible equilibrium-driven process.

Acylation with Acid Chlorides or Anhydrides: A more efficient and generally irreversible method involves reacting the alcohol with a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride. researchgate.net These reactions are typically carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl). researchgate.net For example, reaction with acetyl chloride would yield the acetate (B1210297) ester.

The table below summarizes these synthetic transformations.

| Target Functionality | Reagents and Conditions | Intermediate Product |

| Amine (-NH₂) | 1. TsCl, Pyridine; 2. NaN₃; 3. LiAlH₄ or H₂/Pd | 2-(3-Methylbenzenesulfonyl)ethyl azide |

| Ether (-OR) | 1. NaH; 2. R-X (e.g., CH₃I, BnBr) | Sodium 2-(3-methylbenzenesulfonyl)ethan-1-olate |

| Ester (-OCOR) | RCOCl or (RCO)₂O, Pyridine | Not applicable |

Hybrid Structures Featuring the Sulfonyl-Ethanol Motif

The 2-(arylsulfonyl)ethan-1-ol scaffold serves as a valuable building block for the construction of more complex "hybrid" molecules. In this context, a hybrid structure refers to a molecule that combines the sulfonyl-ethanol motif with other distinct chemical scaffolds, such as cyclic amine systems or various heterocyclic rings. This molecular hybridization aims to integrate the chemical properties of each component, potentially leading to novel characteristics.

Integration with Piperidine (B6355638) or Pyrrolidine (B122466) Ring Systems

The sulfonyl-ethanol motif can be chemically linked to saturated nitrogen-containing heterocycles like piperidine and pyrrolidine. The integration is typically achieved by forming a new covalent bond between the two structural units.

One common synthetic strategy involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol and an amine are coupled. bath.ac.uk In a hypothetical integration, the hydroxyl group of this compound could be oxidized in situ to an aldehyde, which then undergoes a condensation reaction with the secondary amine of a piperidine or pyrrolidine ring to form an enamine or iminium ion. Subsequent reduction of this intermediate, using the hydrogen "borrowed" from the initial alcohol oxidation, yields the final tertiary amine product.

Alternatively, the hydroxyl group of the sulfonyl-ethanol moiety can be converted into a good leaving group (e.g., a tosylate or halide), as described in section 5.2.3. This activated intermediate can then react directly with piperidine or pyrrolidine via a nucleophilic substitution reaction to form a C-N bond, linking the sulfonyl-ethyl side chain to the nitrogen atom of the cyclic amine.

Fusion with Heterocyclic Scaffolds (e.g., Thiazole (B1198619), Imidazole)

The fusion or linkage of the sulfonyl-ethanol framework with aromatic heterocyclic systems like thiazole and imidazole (B134444) has been explored to create novel chemical entities. nih.gov These scaffolds are prevalent in medicinal chemistry and their combination with the sulfonyl moiety can result in unique molecular architectures.

Imidazole Hybrids: Research has demonstrated the synthesis of sulfonyl-hybridized imidazolyl ethanols. nih.gov A general approach involves a ring-opening reaction of a substituted oxirane (epoxide) by an imidazole derivative. For a structure related to this compound, a corresponding epoxide, 2-((3-methylphenyl)sulfonylmethyl)oxirane, could be synthesized first. The subsequent nucleophilic attack by an imidazole on one of the epoxide carbons would open the ring, generating a hydroxyl group on the adjacent carbon and directly linking the imidazole ring to the sulfonyl-ethane backbone. Studies on such compounds have shown that this structural combination can facilitate interactions with biological macromolecules like DNA. nih.gov

Thiazole Hybrids: The thiazole ring, another important heterocycle, can be incorporated into hybrid structures with sulfonamide-containing fragments. nih.gov While direct fusion with the this compound structure requires specific synthetic routes, general principles involve building the thiazole ring from precursors that already contain the sulfonyl motif. For instance, a key intermediate containing the 3-methylbenzenesulfonyl group could be functionalized with a thiourea (B124793) or thioamide moiety, which can then undergo a Hantzsch-type thiazole synthesis with an α-haloketone to construct the heterocyclic ring. The resulting hybrid molecule would feature the 3-methylbenzenesulfonyl group tethered to a thiazole scaffold.

The table below presents examples of hybrid structural motifs.

| Heterocyclic Scaffold | General Structure Example | Linkage Type |

| Imidazole | 3-Methylbenzenesulfonyl-CH₂-CH(OH)-CH₂-Imidazole | C-N bond via epoxide ring-opening |

| Thiazole | 3-Methylbenzenesulfonyl-R-Thiazole | C-S or C-N bond via ring synthesis |

Applications of 2 3 Methylbenzenesulfonyl Ethan 1 Ol and Its Derivatives in Organic Synthesis

Role as Versatile Building Blocks and Intermediates

The bifunctional nature of 2-(3-Methylbenzenesulfonyl)ethan-1-ol, possessing both a nucleophilic hydroxyl group and an electron-withdrawing sulfonyl group, makes it a versatile building block in organic synthesis. The hydroxyl group can be readily transformed into a variety of other functional groups or can participate in cyclization reactions. The sulfonyl group, a potent electron-withdrawing entity, activates adjacent protons, facilitating the formation of carbanions which can then react with a wide array of electrophiles.

The utility of β-hydroxy sulfones as precursors to vinyl sulfones is a well-established synthetic strategy. Through dehydration, this compound can be converted to 3-methylphenyl vinyl sulfone. Vinyl sulfones are valuable Michael acceptors, readily participating in conjugate addition reactions with a diverse range of nucleophiles, including amines, thiols, and carbanions. This reactivity provides a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds.

Furthermore, the sulfonyl group itself can act as a leaving group in certain reactions, such as the Ramberg–Bäcklund reaction, which allows for the synthesis of alkenes. Although not directly applicable to the parent alcohol, derivatives of this compound where the hydroxyl group is converted to a suitable leaving group can undergo elimination to form the corresponding vinyl sulfone, which can then be a substrate for further transformations.

The versatility of this scaffold is further demonstrated by its ability to undergo oxidation of the alcohol to an aldehyde or a carboxylic acid, providing access to β-sulfonyl aldehydes and β-sulfonyl carboxylic acids. These derivatives are themselves valuable intermediates for the synthesis of more complex molecules.

| Derivative of this compound | Potential Synthetic Application |

| 3-Methylphenyl vinyl sulfone | Michael acceptor in conjugate additions |

| 2-(3-Methylbenzenesulfonyl)acetaldehyde | Precursor for aldol (B89426) reactions and other carbonyl chemistry |

| 2-(3-Methylbenzenesulfonyl)acetic acid | Building block for the synthesis of esters, amides, etc. |

Development of Novel Catalysts or Ligands

While direct applications of this compound as a catalyst or ligand are not extensively reported, its structural framework provides a foundation for the design of novel chiral ligands for asymmetric catalysis. The development of chiral sulfinyl compounds as effective ligands has been a significant area of research. Although the target compound is a sulfone, the principles of introducing chirality and coordinating moieties can be applied.

For instance, the hydroxyl group of this compound can be used as a handle to introduce phosphine (B1218219), amine, or other coordinating groups. Asymmetric reduction of a corresponding ketone precursor could introduce a chiral center at the alcohol position. The combination of a stereogenic center and a coordinating sulfonyl group could lead to the development of novel bidentate or tridentate ligands for transition-metal-catalyzed reactions. The sulfonyl group, with its electronegative oxygen atoms, can potentially interact with metal centers, influencing the steric and electronic environment of the catalyst.

The synthesis of chiral sulfinyl imine ligands has demonstrated the potential of sulfur-based chirality in asymmetric catalysis. By analogy, chiral sulfone-containing ligands could offer unique stereochemical control in a variety of transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The development of such ligands from readily available precursors like this compound represents a promising avenue for catalyst design.

Application in Polymer Chemistry and Material Science (General Sulfonyl Derivatives)

The incorporation of sulfonyl groups into polymer backbones or as pendant groups can significantly influence the material's properties, leading to applications in various high-performance materials. Sulfonated polymers are a well-studied class of materials with applications as proton exchange membranes in fuel cells, ion-exchange resins, and membranes for filtration. researchgate.net The sulfonic acid group, which can be introduced via sulfonation of the aromatic ring of derivatives of this compound, imparts hydrophilicity and ion-exchange capabilities to the polymer.

Polymers containing sulfonyl groups, such as polysulfones and poly(ether sulfone)s, are known for their high thermal stability, mechanical strength, and chemical resistance. While this compound itself is not a monomer for these high-performance plastics, its derivatives could be incorporated into other polymer systems to modify their properties. For example, polymerization of vinyl sulfones derived from this alcohol could lead to polymers with interesting characteristics.

The introduction of sulfonyl groups can also enhance the flame retardancy of polymers. Sulfonate-containing polymeric polyamides have been shown to improve the fire safety of materials like polycarbonate. researchgate.net Furthermore, the covalent coupling of sulfonic groups onto polymer surfaces can be used to induce the nucleation of apatite, which is relevant for the development of biomimetic bone-like composites. researchgate.net The versatility of the sulfonyl group in modifying polymer properties makes derivatives of this compound potential candidates for the development of novel functional polymers and materials. mdpi.com

| Polymer Type | Key Property Conferred by Sulfonyl Group | Potential Application |

| Sulfonated Polymers | Proton conductivity, Ion-exchange | Fuel cell membranes, Ion-exchange resins |

| Polysulfones | Thermal stability, Mechanical strength | High-performance engineering plastics |

| Flame-Retardant Polymers | Reduced flammability | Fire-safe materials |

| Biomimetic Polymers | Apatite nucleation | Bone tissue engineering |

Design and Synthesis of Chemically Diverse Scaffolds for Exploratory Research

The structural features of this compound make it a suitable starting point for the synthesis of a variety of chemically diverse scaffolds, particularly heterocyclic compounds. nih.gov The presence of two reactive functional groups allows for a range of intramolecular and intermolecular cyclization reactions.

For instance, the hydroxyl group can be converted into a good leaving group, and subsequent reaction with a nucleophile can lead to the formation of various heterocyclic systems. Alternatively, the hydroxyl group can act as a nucleophile in reactions with electrophilic centers. The sulfonyl group can be used to direct reactions or be incorporated into the final heterocyclic ring.

One potential application is in the synthesis of sulfonyl-substituted indoles, benzofurans, and other fused heterocyclic systems. For example, derivatives of 2-(arylsulfonyl)ethanol can be reacted with ortho-haloanilines or ortho-halophenols, followed by an intramolecular Heck coupling reaction to yield the corresponding heterocyclic compounds. rsc.org

Furthermore, the reaction of β-hydroxy sulfones with various reagents can lead to the formation of substituted thiophenes, oxadiazoles, and other five- and six-membered heterocycles. nih.govresearchgate.net The ability to generate a diverse range of molecular scaffolds from a relatively simple starting material is of great interest in medicinal chemistry and drug discovery, where large libraries of compounds are often screened for biological activity.

Precursors for Advanced Organic Synthesis (e.g., Condensing Agents in Nucleic Acid Synthesis)

A significant application of arylsulfonyl derivatives in advanced organic synthesis is their use as condensing agents, particularly in the synthesis of oligonucleotides. Arylsulfonyl chlorides are widely used to facilitate the formation of phosphodiester bonds between nucleotide units in the phosphotriester method of DNA and RNA synthesis. mdpi.com

While this compound is not a condensing agent itself, it serves as a direct and stable precursor to the corresponding 3-methylbenzenesulfonyl chloride. The alcohol can be readily converted to the sulfonyl chloride using standard chlorinating agents such as thionyl chloride or phosphorus pentachloride.

The resulting arylsulfonyl chloride, in the presence of a nucleophilic catalyst such as N-methylimidazole, activates the phosphodiester component, making it susceptible to attack by the hydroxyl group of the incoming nucleotide. This process is crucial for the stepwise construction of the oligonucleotide chain. More advanced condensing agents based on arylsulfonyl derivatives, such as arylsulfonyltetrazoles and arylsulfonyltriazoles, have been developed to improve the efficiency and mildness of the condensation reaction. These reagents are also prepared from the corresponding arylsulfonyl chlorides. Therefore, this compound is a valuable starting material for the preparation of these essential reagents in nucleic acid chemistry.

Future Research Directions

Development of More Sustainable and Atom-Economical Synthetic Pathways

The traditional synthesis of sulfonyl compounds often involves multi-step processes that may utilize hazardous reagents and generate significant waste. A key area for future research is the development of greener and more efficient synthetic routes to 2-(3-Methylbenzenesulfonyl)ethan-1-ol.

One promising avenue is the exploration of catalytic methods that minimize the use of stoichiometric reagents. For instance, the development of a one-pot synthesis from readily available starting materials would represent a significant advancement. rsc.org This could involve the use of transition-metal catalysts or organocatalysts to facilitate the key bond-forming reactions in a more atom-economical fashion.

Furthermore, the use of environmentally benign solvents is a critical aspect of sustainable synthesis. unimi.it Research into the use of bio-based solvents, such as Cyrene™, or even solvent-free reaction conditions could dramatically reduce the environmental footprint of the synthesis of this compound. unimi.it The principles of green chemistry, including maximizing atom economy and minimizing energy consumption, will be paramount in these investigations. mdpi.com

A comparative analysis of different synthetic routes, evaluating factors such as yield, purity, cost, and environmental impact, will be essential in identifying the most sustainable and scalable pathway for the production of this compound.

| Synthetic Approach | Key Features | Potential Advantages |

| Catalytic One-Pot Synthesis | Utilizes catalytic amounts of reagents to facilitate multiple transformations in a single reaction vessel. | Reduced waste, simplified purification, increased efficiency. rsc.org |

| Bio-based Solvents | Employs solvents derived from renewable resources. | Reduced toxicity, biodegradability, improved safety profile. unimi.it |

| Flow Chemistry | Reactions are carried out in a continuous stream rather than in a batch reactor. | Enhanced safety, improved heat and mass transfer, potential for automation and scalability. rsc.org |

Exploration of Unconventional Reactivity and Catalysis with the Compound

The sulfonyl group in this compound is often perceived as a stable and relatively unreactive moiety. However, recent studies on other sulfonyl compounds have revealed unconventional reactivity patterns that could be explored with this molecule. imperial.ac.ukscilit.com Future research should aim to unlock new chemical transformations by leveraging the unique electronic properties of the sulfonyl group.

One area of interest is the potential for the sulfonyl group to act as a leaving group in cross-coupling reactions. imperial.ac.uk This would open up new avenues for the functionalization of the carbon skeleton. Additionally, the hydroxyl group in this compound could be exploited as a directing group to control the regioselectivity of reactions at other positions in the molecule.

Furthermore, the compound itself or its derivatives could be investigated as ligands or catalysts in organic reactions. The presence of both a sulfonyl and a hydroxyl group provides multiple coordination sites for metal centers, suggesting potential applications in asymmetric catalysis. The catalytic conversion of ethanol (B145695) to other valuable chemicals is an area of active research, and insights from these studies could be applied to explore the catalytic potential of this compound. mdpi.commdpi.com

| Area of Exploration | Potential Outcome | Relevant Concepts |

| Sulfonyl Group as a Leaving Group | Novel C-C and C-heteroatom bond formations. | Cross-coupling reactions, transition metal catalysis. imperial.ac.uk |

| Hydroxyl Group as a Directing Group | Regioselective functionalization of the molecule. | Directed ortho-metalation, chelation-assisted catalysis. |

| Ligand/Catalyst Development | New catalytic systems for asymmetric synthesis. | Coordination chemistry, homogeneous catalysis. |

Advanced Spectroscopic Characterization to Elucidate Complex Structures

A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for predicting their reactivity and designing new applications. While standard spectroscopic techniques such as NMR and IR provide valuable information, advanced methods can offer deeper insights into subtle structural features.

Future research should employ techniques like two-dimensional NMR spectroscopy (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and to establish through-bond and through-space correlations. mdpi.com High-resolution mass spectrometry will be essential for confirming the elemental composition of new derivatives. mdpi.com

Moreover, single-crystal X-ray diffraction would provide the definitive solid-state structure, revealing precise bond lengths, bond angles, and intermolecular interactions. nih.gov This information is invaluable for understanding packing effects in the solid state and for correlating structure with physical properties. Rotational spectroscopy, a powerful tool for determining the gas-phase structure of molecules, could also be employed to study the conformational preferences of this compound. nih.gov

| Spectroscopic Technique | Information Gained | Significance |

| 2D NMR Spectroscopy | Detailed connectivity and spatial relationships of atoms. | Unambiguous structure elucidation. mdpi.com |

| High-Resolution Mass Spectrometry | Precise molecular formula. | Confirmation of elemental composition. mdpi.com |

| Single-Crystal X-ray Diffraction | Three-dimensional solid-state structure. | Understanding of intermolecular interactions and crystal packing. nih.gov |

| Rotational Spectroscopy | Gas-phase molecular geometry and conformational preferences. | Insight into the intrinsic properties of the isolated molecule. nih.gov |

Synergistic Integration of Experimental and Computational Approaches for Mechanistic Insights

A powerful strategy for advancing our understanding of the reactivity and properties of this compound is the synergistic integration of experimental and computational methods. mdpi.com Quantum chemical calculations, such as density functional theory (DFT), can provide valuable insights into reaction mechanisms, transition state geometries, and the electronic structure of the molecule. nih.gov

Future research should utilize computational modeling to predict the feasibility of proposed synthetic routes and to rationalize observed reactivity patterns. For example, DFT calculations can be used to compare the activation barriers of different reaction pathways, thereby guiding the design of more efficient synthetic strategies. nih.gov

The combination of experimental data from kinetic studies and computational modeling can lead to a detailed understanding of reaction mechanisms. researchgate.netnih.gov For instance, the effect of substituents on the reaction rate can be correlated with calculated electronic parameters, providing a quantitative structure-activity relationship. This integrated approach will not only accelerate the discovery of new reactions and applications for this compound but will also contribute to the development of more accurate predictive models in computational chemistry. researchgate.net

| Integrated Approach | Objective | Methodology |

| Predictive Modeling of Reactivity | To guide the design of new reactions and catalysts. | DFT calculations of reaction energies and activation barriers. nih.gov |

| Mechanistic Elucidation | To gain a detailed understanding of reaction pathways. | Combination of experimental kinetic data and computational transition state analysis. researchgate.netnih.gov |

| Structure-Property Relationships | To correlate molecular structure with observed properties. | Quantum chemical calculations of electronic and geometric parameters. mdpi.com |

Q & A

Q. Table 1: Synthesis Methods Comparison

| Method | Reagents/Conditions | Key Reference |

|---|---|---|

| Ketone Reduction | BH₃·SMe₂, THF, 0°C → RT | |

| Sulfonylation | 3-MeC₆H₄SO₂Cl, pyridine, DCM, RT | |

| Purification | Ethyl acetate/hexane (3:7) |

How should researchers characterize this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Expect peaks for the ethanol moiety (δ 3.5–4.0 ppm, -CH₂OH) and aromatic protons (δ 7.0–8.0 ppm) .

- ¹³C NMR : Sulfonyl carbons appear at δ 125–135 ppm, while the ethanol carbon resonates at δ 60–65 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 214.07 for C₉H₁₂O₃S) .

- X-ray Crystallography : Resolve stereochemical ambiguities; sulfonyl and hydroxyl groups exhibit specific bond angles and packing patterns .

What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Storage : Store in a dry, ventilated area at 2–8°C in amber glass bottles to prevent photodegradation .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during characterization?

Methodological Answer:

- Verify Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; polar solvents may deshield protons .

- Check Purity : Run HPLC (C18 column, acetonitrile/water gradient) to detect impurities (>98% purity required) .

- Cross-Validate Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals and confirm connectivity .

What strategies optimize yield in the sulfonylation step?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance electrophilicity of the sulfonyl chloride .

- Temperature Control : Perform reactions at 0°C to minimize side reactions (e.g., sulfone overformation) .

- Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to alcohol precursor to ensure complete conversion .

What mechanistic insights exist for hydrogenation pathways involving this compound?

Methodological Answer:

- Catalytic Hydrogenation : Palladium nanoparticles (Pd/C) selectively reduce double bonds without affecting sulfonyl groups .

- Steric Effects : The 3-methyl group on the benzene ring may hinder access to catalytic sites, requiring higher H₂ pressure (3–5 atm) .

- Kinetic Studies : Monitor reaction progress via FTIR (disappearance of C=O stretches at 1700 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.